molecular formula C18H14N2 B5842161 6-methyl-2-(2-naphthyl)imidazo[1,2-a]pyridine

6-methyl-2-(2-naphthyl)imidazo[1,2-a]pyridine

Cat. No. B5842161
M. Wt: 258.3 g/mol
InChI Key: NDMKFWICPOJXQA-UHFFFAOYSA-N
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Description

6-methyl-2-(2-naphthyl)imidazo[1,2-a]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is a heterocyclic aromatic organic compound that contains an imidazole ring fused with a pyridine ring. It is a yellow crystalline solid that is slightly soluble in water and highly soluble in organic solvents.

Mechanism of Action

The mechanism of action of 6-methyl-2-(2-naphthyl)imidazo[1,2-a]pyridine is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may interfere with the DNA replication process in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
6-methyl-2-(2-naphthyl)imidazo[1,2-a]pyridine has been found to exhibit both biochemical and physiological effects. In biochemical studies, this compound has been shown to inhibit the activity of certain enzymes such as DNA topoisomerase II and histone deacetylase. In physiological studies, this compound has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 6-methyl-2-(2-naphthyl)imidazo[1,2-a]pyridine in lab experiments include its high solubility in organic solvents, its simple and efficient synthesis method, and its potential application in various fields such as medicinal chemistry, materials science, and organic electronics. The limitations of using this compound in lab experiments include its low water solubility, its potential toxicity, and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 6-methyl-2-(2-naphthyl)imidazo[1,2-a]pyridine. These include:
1. Further studies to understand the mechanism of action of this compound in cancer cells.
2. Development of novel derivatives of this compound with improved anti-tumor activity and reduced toxicity.
3. Investigation of the potential application of this compound in other fields such as catalysis and photovoltaics.
4. Studies to evaluate the pharmacokinetics and pharmacodynamics of this compound in vivo.
5. Development of new synthetic methods for the preparation of this compound and its derivatives.
6. Investigation of the potential application of this compound in combination therapy with other anti-cancer drugs.
Conclusion:
In conclusion, 6-methyl-2-(2-naphthyl)imidazo[1,2-a]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. Its synthesis method is simple and efficient, and it has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. However, further studies are needed to fully understand its mechanism of action and to develop novel derivatives with improved properties.

Synthesis Methods

The synthesis of 6-methyl-2-(2-naphthyl)imidazo[1,2-a]pyridine involves the reaction of 2-naphthylamine with 2-bromo-5-methylpyridine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) at high temperature and yields the desired compound as a yellow crystalline solid. This method is simple and efficient, and the yield of the compound is high.

Scientific Research Applications

6-methyl-2-(2-naphthyl)imidazo[1,2-a]pyridine has been extensively studied for its potential application in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In materials science, this compound has been used as a building block for the synthesis of novel organic materials with potential applications in organic electronics. In organic electronics, this compound has been found to exhibit good charge transport properties and has been used as a hole-transporting material in organic light-emitting diodes.

properties

IUPAC Name

6-methyl-2-naphthalen-2-ylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2/c1-13-6-9-18-19-17(12-20(18)11-13)16-8-7-14-4-2-3-5-15(14)10-16/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMKFWICPOJXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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